molecular formula C18H23NO B1389216 N-Benzyl-2-(3-methylphenoxy)-1-butanamine CAS No. 1040689-24-4

N-Benzyl-2-(3-methylphenoxy)-1-butanamine

Cat. No.: B1389216
CAS No.: 1040689-24-4
M. Wt: 269.4 g/mol
InChI Key: RULGRYLJYCLOBQ-UHFFFAOYSA-N
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Description

N-Benzyl-2-(3-methylphenoxy)-1-butanamine is a synthetic amine compound of interest in chemical and pharmaceutical research. Its molecular structure, which incorporates both benzyl and phenoxy ether groups attached to a butanamine chain, suggests potential for use as a building block in organic synthesis or as a precursor for the development of novel bioactive molecules. Researchers may investigate its properties and reactivity to explore new pathways in medicinal chemistry. As with many specialized amines, it may serve as a key intermediate in the synthesis of more complex compounds. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

N-benzyl-2-(3-methylphenoxy)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-3-17(20-18-11-7-8-15(2)12-18)14-19-13-16-9-5-4-6-10-16/h4-12,17,19H,3,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULGRYLJYCLOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNCC1=CC=CC=C1)OC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imine Formation and Hydrogenation

The classical method involves reacting benzaldehyde with the corresponding primary amine (in this case, 2-(3-methylphenoxy)-1-butanamine or its precursor) to form an imine intermediate. This step is generally performed in a solvent such as toluene or methanol at ambient or slightly elevated temperatures. Water formed during the condensation is often removed by azeotropic distillation to drive the reaction forward.

After imine formation, catalytic hydrogenation is carried out using palladium-based catalysts (e.g., Pd/C) under hydrogen atmosphere, typically at atmospheric pressure or slightly elevated pressure (up to 10 bar), to reduce the imine to the desired N-benzylamine. The reaction is monitored by gas chromatography (GC) to confirm completion and purity.

Example Reaction Conditions:

Step Conditions Notes
Imine formation Benzaldehyde + primary amine in toluene or methanol, 24°C, 6-12 hours Water removed by azeotropic distillation or allowed to remain depending on solvent
Hydrogenation Pd/C catalyst, H2 atmosphere, room temperature to 50°C, 3-5 hours Atmospheric or elevated pressure (up to 10 bar)

GC analysis typically shows high conversion rates (>90%) and purity of the N-benzylamine product.

N-Benzylation via Alkylation

An alternative method involves direct alkylation of the corresponding amine with benzyl bromide in the presence of a base such as triethylamine. This nucleophilic substitution is carried out in dry acetonitrile or dichloromethane under inert atmosphere at elevated temperatures (around 70°C). The reaction proceeds until the starting amine is consumed, followed by workup involving aqueous extraction and solvent removal.

General Alkylation Reaction:

$$
\text{R-NH}2 + \text{BnBr} \xrightarrow[\text{Et}3\text{N}]{\text{MeCN}, 70^\circ C} \text{R-NH-Bn} + \text{Et}_3\text{N}\cdot HBr
$$

Where R-NH2 is the primary amine precursor (e.g., 2-(3-methylphenoxy)-1-butanamine).

Synthesis of the 2-(3-methylphenoxy)-1-butanamine Precursor

The 3-methylphenoxy substituent is typically introduced via nucleophilic substitution of a suitable halogenated butanamine derivative with 3-methylphenol or its derivatives under basic conditions. This step may precede the N-benzylation or imine formation.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Imine formation + hydrogenation Benzaldehyde + primary amine + Pd/C catalyst Room temp, 3-6 h, atmospheric or elevated H2 pressure High selectivity, mild conditions Requires hydrogenation setup
N-Benzylation via alkylation Primary amine + benzyl bromide + Et3N 70°C, 3-5 h, inert atmosphere Straightforward, no hydrogen needed Possible side reactions, base-sensitive substrates
Multi-component Ugi reaction Amine + aldehyde + isonitrile + acid Solution phase, multiple steps Structural diversity, one-pot synthesis More complex, requires purification

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(3-methylphenoxy)-1-butanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzyl and methylphenoxy groups can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-Benzyl-2-(3-methylphenoxy)-1-butanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(3-methylphenoxy)-1-butanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between N-Benzyl-2-(3-methylphenoxy)-1-butanamine and related compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Potential Applications
N-Benzyl-2-(3-methylphenoxy)-1-butanamine Benzyl, 3-methylphenoxy ~283.36 (estimated) Amine, aryl ether Drug precursor, catalytic reactions
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzoyl, hydroxy-tert-butyl 221.28 Amide, hydroxyl Metal-catalyzed C–H bond activation
N-Benzyl-2-(5-bromo-pyridin-2-yl)-acetamide Benzyl, 5-bromo-pyridyl 307.17 Acetamide, pyridine Tirbanibulin synthesis
N-(4-Fluoro-2-(dioxoborolan-2-yl)benzyl)butan-1-amine Fluorophenyl, boronate ester 283.13 Boronate, fluoroaryl Suzuki-Miyaura cross-coupling
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) Benzodioxolyl, methyl 207.27 Phenethylamine, methylamine Stimulant (research chemical)
Key Observations:
  • Substituent Diversity: Unlike this compound, compounds like and incorporate directing groups (hydroxy-tert-butyl, boronate) that enhance reactivity in catalytic processes. The bromopyridyl group in facilitates halogen-bonding interactions critical for kinase inhibition in Tirbanibulin.

Pharmacological and Catalytic Potential

  • Catalytic Applications: The aryl ether in this compound could mimic the role of benzodioxolyl groups in , but with altered electronic properties due to the methyl substitution.
  • Therapeutic Analogies: While is a key intermediate in antitumor agent synthesis, the methylphenoxy group in the target compound may confer selectivity for serotonin or adrenergic receptors, similar to MBDB’s interaction with monoamine transporters .

Biological Activity

N-Benzyl-2-(3-methylphenoxy)-1-butanamine is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound consists of a benzyl group, a 3-methylphenoxy moiety, and a butanamine chain. The structural formula can be represented as follows:

C17H23NO\text{C}_{17}\text{H}_{23}\text{N}\text{O}

The unique combination of these functional groups contributes to its distinctive chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or a receptor modulator , influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in pathways related to inflammation and pain.
  • Receptor Interaction : It may act as an agonist or antagonist at certain receptors, modulating signaling pathways involved in cellular responses.

Anti-inflammatory and Analgesic Properties

Research has indicated that this compound exhibits potential anti-inflammatory and analgesic effects. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting its utility in treating inflammatory conditions.

Case Studies

  • Study on Pain Models : In animal models of acute pain, administration of this compound resulted in significant pain relief compared to control groups, demonstrating its analgesic potential.
  • Inflammation Models : In models simulating chronic inflammation, the compound reduced swelling and tissue damage, indicating its therapeutic potential in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-Benzyl-2-(3-methoxyphenoxy)-1-butanamineMethoxy substitutionPotentially different biological activity due to methoxy group
N-Benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamideChlorine substitutionEnhanced reactivity due to electronegative chlorine
N-Benzyl-2-(3-methylphenoxy)acetamideAcetamide chainDifferent pharmacokinetics due to acetamide structure

This compound stands out due to its longer carbon chain compared to acetamide derivatives, which may influence its absorption and distribution characteristics.

Q & A

Q. What are the optimized synthetic routes for N-Benzyl-2-(3-methylphenoxy)-1-butanamine, and how can purity be ensured during preparation?

The synthesis typically involves nucleophilic substitution between a benzylamine derivative and a halogenated phenoxybutane precursor under basic conditions (e.g., NaOH or K₂CO₃). For example, analogous compounds like N-[2-(3,5-dimethylphenoxy)ethyl]-2-butanamine are synthesized by reacting 3-methylphenol derivatives with chloroethylamine intermediates, followed by coupling with butanamine . Purification via column chromatography or recrystallization is critical to achieve >95% purity, as impurities from incomplete substitution or side reactions (e.g., over-alkylation) can skew downstream biological assays .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Standard characterization includes:

  • ¹H/¹³C NMR : To confirm the benzyl, phenoxy, and butanamine moieties. Key signals include aromatic protons (δ 6.5–7.5 ppm) and methylene groups adjacent to the amine (δ 2.5–3.5 ppm) .
  • HPLC-MS : For molecular weight verification (expected m/z ~285–300 g/mol) and purity assessment .
  • FT-IR : To identify functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹ for the phenoxy group) .

Q. How should researchers select appropriate solvents for solubility testing of this compound?

The compound’s solubility is influenced by its amphiphilic structure. Polar aprotic solvents (e.g., DMSO, DMF) are ideal for initial dissolution, while aqueous buffers (pH 7.4) may require co-solvents like ethanol (<10% v/v) for biological assays. Solubility data for similar amines (e.g., N-[3-(benzyloxy)benzyl]-2-butanamine hydrochloride) suggest moderate lipophilicity (logP ~3–4), requiring optimization for in vitro applications .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

Competing alkylation at the benzylamine’s nitrogen versus oxygen in the phenoxy group can occur. To favor N-alkylation:

  • Use sterically hindered bases (e.g., DBU) to deprotonate the amine selectively .
  • Control reaction temperature (<60°C) to minimize O-alkylation byproducts .
  • Monitor reaction progress via TLC or inline IR to terminate before side reactions dominate .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., logP, pKa) for this compound?

Discrepancies often arise from measurement conditions (e.g., solvent polarity, pH). For example:

  • logP : Experimental values (e.g., shake-flask method) may differ from computational predictions (e.g., PubChem’s XLogP3). Validate using multiple techniques, such as reverse-phase HPLC retention times .
  • pKa : Potentiometric titration in aqueous-organic mixtures (e.g., water:methanol) provides accurate values for the amine group (~9–10) .

Q. What experimental designs are recommended for studying its metabolic stability in pharmacokinetic studies?

  • In vitro : Use liver microsomes (human/rat) with NADPH cofactors to assess CYP450-mediated oxidation. Monitor degradation via LC-MS/MS over 60–120 minutes .
  • In vivo : Administer the compound (e.g., 10 mg/kg IV/PO) in rodent models, with plasma sampling at 0, 1, 2, 4, 8, and 24 hours. Compare AUC and half-life with structurally similar amines (e.g., N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide) .

Q. How can computational modeling predict this compound’s binding to biological targets?

Molecular docking (e.g., AutoDock Vina) against serotonin or adrenergic receptors (common targets for phenoxyalkylamines) can identify key interactions:

  • The benzyl group may occupy hydrophobic pockets.
  • The phenoxy oxygen could form hydrogen bonds with residues like Ser193 in 5-HT₂A . Validate predictions with SPR (surface plasmon resonance) or radioligand binding assays .

Data Contradiction and Methodological Challenges

Q. How to address conflicting bioactivity data in different assay systems?

For example, if the compound shows high potency in cell-free enzyme assays but low activity in cell-based models:

  • Check membrane permeability using Caco-2 cell monolayers .
  • Assess efflux transporter involvement (e.g., P-gp) via inhibition assays with verapamil .
  • Modify the structure (e.g., add polar groups) to improve cellular uptake while retaining target affinity .

Q. What analytical methods distinguish degradation products during stability studies?

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
  • LC-HRMS : Identify degradation products (e.g., oxidized phenoxy groups or N-dealkylation) with accurate mass (<5 ppm error) .
  • NMR tracking : Compare degraded samples to parent compound spectra to pinpoint structural changes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzyl-2-(3-methylphenoxy)-1-butanamine
Reactant of Route 2
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N-Benzyl-2-(3-methylphenoxy)-1-butanamine

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